molecular formula C8H8N4 B168891 1,8-Naphthyridine-2,7-diamine CAS No. 145325-89-9

1,8-Naphthyridine-2,7-diamine

Cat. No. B168891
M. Wt: 160.18 g/mol
InChI Key: CZDFJGDRFIGPBE-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2,7-diamine has been identified as a potential universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling. Density Functional Theory (DFT) studies have suggested that this molecule can form stable triplets with both A:T and G:C base pairs through hydrogen bonding, indicating its potential in genomic sequencing technologies .

Synthesis Analysis

Several methods for synthesizing 1,8-naphthyridine derivatives have been reported. An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has been described, yielding good results . Additionally, functionalized derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine have been synthesized, which are useful for anion recognition, particularly fluoride ions . Another approach involves the reaction of vinamidinium salts with 2,6-diaminopyridine to create new substituted 1,8-naphthyridines . Furthermore, the known 1,8-naphthyridine-2,7-dicarboxaldehyde was prepared by SeO2 oxidation of 2,7-dimethyl-1,8-naphthyridine, leading to novel 2,7-dimethylimine derivatives .

Molecular Structure Analysis

The molecular structure of 2,7-dimethyl-1,8-naphthyridine has been analyzed, revealing that the 1,8-naphthyridine is almost planar with a very small dihedral angle between the fused pyridine rings. In the crystal, molecules are linked into infinite chains by intermolecular hydrogen bonds, forming specific ring motifs and stabilized further by C—H⋯π interactions .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives have been involved in various chemical reactions. For instance, the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, providing a practical approach to valuable chiral heterocyclic building blocks . Additionally, novel 2,7-naphthyridine derivatives have been synthesized through unexpected reactions and mechanisms, displaying unique properties such as phosphorescence and acidochromism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives have been explored through their interaction with anions. Certain derivatives have shown selective recognition abilities towards fluoride ions, with spectroscopic and colorimetric changes indicating the formation of hydrogen-bonded complexes and subsequent deprotonation events . The solid-state properties of some derivatives have also been characterized, showing delayed emission and solid-state acidochromism, which are attributed to their special chemical structures .

Scientific Research Applications

DNA Sequencing

  • Electron Tunneling in DNA Sequencing : 1,8-Naphthyridine-2,7-diamine was designed as a recognition molecule for DNA sequencing through electron tunneling. It forms stable triplets with both A:T and G:C base pairs in DNA, suggesting potential use in genomic sequencing technology (Liang, Lindsay, & Zhang, 2012).

Synthesis and Chemical Properties

  • Asymmetric Hydrogenation of Derivatives : It was involved in the asymmetric hydrogenation of 1,8-naphthyridine derivatives, catalyzed by chiral cationic ruthenium diamine complexes. This process is essential for creating chiral heterocyclic building blocks, useful in various chemical syntheses (Ma, Chen, Liu, He, & Fan, 2016).
  • Tautomerism and Hydrogen Bonding : The behavior of various 1,8-naphthyridine derivatives, including their tautomerism and hydrogen bond formation, has been studied. This research enhances understanding of its molecular interactions and stability (Alvarez-Rúa et al., 2004).
  • Pd-Catalyzed Amidation : 1,8-Naphthyridine-2,7-diamine was used in the catalytic amidation of certain naphthyridines, an important step in organic synthesis for functional group tolerance (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

Luminescent Materials

  • Luminescent Metal–Organic Compounds : Studies have shown that certain derivatives of 1,8-naphthyridine, including zinc(II) complexes, are strongly luminescent. This property makes them potential candidates for materials in optoelectronic devices (Che, Wan, Ho, & Zhou, 2001).

Biological Activities

  • Multiple Biological Activities : 1,8-Naphthyridine derivatives exhibit a variety of biological properties, making them potent scaffolds in therapeutic research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, among others (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Insecticidal Activities

  • Insecticidal Properties : Certain 1,8-naphthyridine derivatives have been synthesized and found to possess significant insecticidal activities, offering potential in agricultural applications (Hou, Jing, & Shao, 2017).

Supramolecular Chemistry

  • Building Block for Supramolecular Chemistry : Its conversion from certain naphthyridine derivatives makes it a useful building block in supramolecular chemistry. This includes the creation of novel structures and materials (Park, Mayer, Nakashima, & Zimmerman, 2005).

Future Directions

The future directions for the research on 1,8-Naphthyridine-2,7-diamine could involve further exploration of its potential as a recognition molecule for reading DNA base pairs for genomic sequencing by electron tunneling . Its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name

1,8-naphthyridine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDFJGDRFIGPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459726
Record name 1,8-naphthyridine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-2,7-diamine

CAS RN

145325-89-9
Record name 1,8-naphthyridine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
F Liang, S Lindsay, P Zhang - Organic & biomolecular chemistry, 2012 - pubs.rsc.org
With the aid of Density Functional Theory (DFT), we designed 1,8-naphthyridine-2,7-diamine as a recognition molecule to read DNA base pairs for genomic sequencing by electron …
Number of citations: 19 pubs.rsc.org
RH Ismayilov, FF Valiyev, NV Israfilov… - Kimya …, 2019 - cyberleninka.ru
Defective metal string complex with one nickel(II) metal absent in center [Ni8(μ8-N9-2pz)4Cl2](PF6)2 (2) was obtained on the basis a pyrazine and naphthyridine-containing triamino …
Number of citations: 2 cyberleninka.ru
王文珍, 蔺伟, 李磊磊, 刘双, 李锦祥, 彭旭明 - 结构化学, 2018 - cqvip.com
: Based on the ligand (2, 7-bis (α-pyrimidylamino)-1, 8-naphthyridine (H2 bpmany)), a linear pentachromium complex [Cr_5 (μ_5-bpmany) _4Cl_2] PF_6 (1, μ5-bpmany= 2, 7-bis (a-…
Number of citations: 2 www.cqvip.com
RH Ismayilov, WZ Wang, GH Lee, CY Yeh… - Angewandte …, 2011 - Wiley Online Library
The importance of one-dimensional (1D) transition-metal complexes stems from their ability to provide a fundamental understanding of metal–metal interactions and electron transport …
Number of citations: 160 onlinelibrary.wiley.com
WZ Wang, SB Geng, S Liu, D Zhao, XG Jia… - Journal of Molecular …, 2017 - Elsevier
Through a pyrazine and naphthyridine-containing diamino ligand, N 2 ,N 7 -di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine (H 2 dpznda), defective extended metal atom chain …
Number of citations: 1 www.sciencedirect.com
RH Ismayilov, FF Valiyev, NV Israfilov, WZ Wang… - Journal of Molecular …, 2020 - Elsevier
Through a pyrimidine and naphthyridine-containing triamine ligand, N 2 -(pyrimidin-2-yl)-N 7 -(2-(pyrimidin-2-ylamino)-1,8-naphthyridin-7-yl)-1,8-naphthyridine-2,7-diamine (H 3 N 9 -…
Number of citations: 6 www.sciencedirect.com
RH Ismayilov, FF Valiyev, Y Song, WZ Wang, GH Lee… - Polyhedron, 2018 - Elsevier
By using tetranaphthyridyl-triamine ligand, N 2 -(2-(1,8-naphthyridin-7-ylamino)-1,8-naphthyridin-7-yl)-N 7 -(1,8-naphthyridin-2-yl)-1,8-naphthyridine-2,7-diamine (H 3 tentra), double-…
Number of citations: 6 www.sciencedirect.com
WZ Wang, D Zhao, MJ Zhao, H Li, S Liu… - Journal of Molecular …, 2017 - Elsevier
Two novel linear hexanuclear nickel complexes [Ni 6 (μ 6 -dpznda) 4 Cl 2 ](PF 6 ) 2 (1) and [Ni 6 (μ 6 -dpznda) 4 (NCS) 2 ](PF 6 ) 2 (2) (H 2 dpznda = N 2 ,N 7 -di(pyrazin-2-yl)-1,8-…
Number of citations: 1 www.sciencedirect.com
H Suda, A Kobori, J Zhang, G Hayashi… - Bioorganic & medicinal …, 2005 - Elsevier
We here show the first identified ligand 2,7-diamino-1,8-naphthyridine (DANP) that strongly and specifically binds to the single cytosine and thymine bulges with exclusively 1:1 …
Number of citations: 60 www.sciencedirect.com
WZ Wang, D Zhao, TB Tsao, R Ismayilov… - European Journal of …, 2015 - Wiley Online Library
Two defective nickel‐extended metal‐atom chain (EMAC) complexes were synthesized from a pyrazine‐ and naphthyridine‐containing ligand and structurally characterized. The chains …

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